Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical interest in spiro-heterocyclic compounds that began gaining significant attention in the late twentieth century. While the specific discovery date of this particular compound is not extensively documented in the literature, its structural registration in major chemical databases occurred in 2011, when it was first cataloged in PubChem under the compound identifier 50853188. The compound's development can be traced to the growing recognition of spiro[4.5]decane derivatives as important pharmaceutical intermediates, particularly following the successful development of related spirocyclic compounds in medicinal chemistry applications. The historical context for this compound is deeply rooted in the evolution of thiazolidinone chemistry, which has been recognized since the early studies of heterocyclic compounds containing both sulfur and nitrogen atoms. Research into spiro-thiazolidinone derivatives gained momentum as scientists discovered their potential for exhibiting diverse biological activities, leading to increased synthetic efforts to access novel members of this compound class.
The synthesis and characterization of this compound reflects the advancement of synthetic methodologies for constructing complex spirocyclic architectures. The compound represents part of a broader trend in synthetic organic chemistry toward developing more sophisticated heterocyclic frameworks that can serve as scaffolds for drug discovery. Historical development of related compounds in the spiro-thiazolidinone family has shown that these structures often exhibit unique pharmacological properties due to their rigid three-dimensional conformations and the presence of multiple heteroatoms capable of forming specific interactions with biological targets. The emergence of this specific compound in chemical literature coincides with increased recognition of spiro compounds as privileged structures in medicinal chemistry, particularly those containing thiazolidinone moieties known for their diverse biological activities.
Chemical Classification and Nomenclature
This compound belongs to several important chemical classification categories that define its structural and functional characteristics. The compound is classified as a spiro heterocycle, specifically featuring a spiro[4.5]decane framework where two ring systems share a single carbon atom, creating a distinctive three-dimensional molecular architecture. Within the broader context of heterocyclic chemistry, this compound is categorized as a thiazolidinone derivative, containing a five-membered ring with sulfur and nitrogen heteroatoms along with a carbonyl group at the 3-position. The presence of the ethyl ester functionality at the 6-position of the cyclohexane ring further classifies it as a carboxylic acid ester derivative, adding to its functional group diversity.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name "this compound" providing a detailed description of the molecular structure. The nomenclature breaks down as follows: "ethyl" designates the ethyl ester group, "3-oxo" indicates the carbonyl oxygen at position 3, "1-thia" specifies the sulfur atom at position 1, "4-aza" denotes the nitrogen atom at position 4, "spiro[4.5]decane" describes the spirocyclic framework with a five-membered and six-membered ring, and "6-carboxylate" identifies the ester functional group at position 6. The compound's molecular formula C₁₁H₁₇NO₃S reflects the presence of eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, with a molecular weight of 243.33 grams per mole.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic and medicinal chemistry stems from its membership in the thiazolidinone family of compounds, which are recognized as privileged scaffolds in drug discovery due to their diverse biological activities and structural versatility. Thiazolidinone derivatives have been extensively studied for their potential therapeutic applications, with various members of this compound class demonstrating antibacterial, antifungal, antitubercular, anticonvulsant, antithyroid, and antihistaminic properties. The spiro configuration of this particular compound adds an additional dimension of structural complexity that can provide unique pharmacological properties through its rigid three-dimensional arrangement, potentially leading to enhanced selectivity and potency in biological systems.
In the context of synthetic organic chemistry, this compound serves as an important intermediate for the construction of more complex molecular architectures. The compound's synthetic accessibility through established thiazolidinone formation methodologies makes it a valuable building block for medicinal chemistry campaigns targeting various therapeutic areas. Research has demonstrated that thiazolidinone-containing compounds can be synthesized through efficient cyclocondensation reactions involving hydrazones and mercaptoacetic acid derivatives, providing reliable access to these important heterocyclic frameworks. The presence of the ethyl ester functionality in this compound offers additional synthetic opportunities for further structural modification through standard ester chemistry, including hydrolysis, amidation, and transesterification reactions.
The medicinal chemistry significance of this compound extends to its potential role in structure-activity relationship studies, where the spirocyclic framework can serve as a rigid scaffold for displaying pharmacophoric elements in defined spatial orientations. The thiazolidinone moiety has been particularly noted for its ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal centers in metalloproteins. Research into related spiro-thiazolidinone derivatives has revealed their potential for antiviral activity, as demonstrated in studies evaluating their effects against coronavirus infections, highlighting the continued relevance of this compound class in contemporary drug discovery efforts.
Current Research Landscape
The current research landscape surrounding this compound reflects the broader scientific interest in spiro-heterocyclic compounds and their applications in medicinal chemistry. Contemporary research efforts have focused on developing more efficient and environmentally sustainable synthetic approaches to access these complex molecular architectures, with particular emphasis on green chemistry principles and multicomponent reaction strategies. Recent studies have explored the use of microwave-assisted synthesis, solvent-free conditions, and catalytic methodologies to improve the synthesis of spiro-thiazolidinone derivatives, including compounds structurally related to this compound.
Current pharmaceutical research has demonstrated renewed interest in thiazolidinone derivatives following the discovery of their antiviral properties, particularly against coronaviruses, which has sparked investigations into their potential as therapeutic agents for infectious diseases. The research landscape has been further enriched by advances in computational chemistry and molecular modeling, which have enabled more sophisticated structure-activity relationship studies and rational drug design approaches targeting spiro-thiazolidinone scaffolds. These computational tools have facilitated the identification of key structural features responsible for biological activity and have guided the design of new derivatives with improved pharmacological profiles.
The synthetic methodology landscape for spiro-thiazolidinone derivatives continues to evolve, with recent research focusing on developing more convergent and efficient synthetic routes. Studies have explored various cyclocondensation strategies, including the use of different sulfur-containing building blocks and diverse carbonyl components to access libraries of spiro-thiazolidinone derivatives for biological screening. The research community has also invested significant effort in understanding the stereochemical aspects of these compounds, particularly the influence of spiro center configuration on biological activity and synthetic accessibility. Contemporary research initiatives have emphasized the development of asymmetric synthetic methodologies to access enantiomerically pure spiro-thiazolidinone derivatives, recognizing the potential importance of stereochemistry in determining biological activity and selectivity.
| Research Area | Current Focus | Key Developments |
|---|---|---|
| Synthetic Methodology | Green chemistry approaches, multicomponent reactions | Microwave-assisted synthesis, solvent-free conditions |
| Biological Activity | Antiviral properties, antimicrobial screening | Coronavirus inhibition studies, broad-spectrum activity |
| Computational Studies | Structure-activity relationships, molecular modeling | Rational drug design, pharmacophore identification |
| Stereochemistry | Asymmetric synthesis, chirality effects | Enantioselective methodologies, stereochemical analysis |
Properties
IUPAC Name |
ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-2-15-10(14)8-5-3-4-6-11(8)12-9(13)7-16-11/h8H,2-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLQMWXLDWTQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC12NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-tert-Butylbenzohydrazide with Cyclic Ketones and Mercapto Acids
A one-pot cyclocondensation method is widely employed for synthesizing spirothiazolidinone derivatives, including ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate.
Procedure ():
- Reagents : 4-tert-Butylbenzohydrazide, cyclic ketones (e.g., cyclohexanone), and mercaptoacetic acid or 2-mercaptopropionic acid.
- Conditions : Reflux in dry toluene using a Dean–Stark apparatus for 5–6 hours.
- Workup : Evaporation of toluene, quenching with saturated NaHCO₃, filtration, and recrystallization from ethanol.
- Yield : 26–72% (varies with substituents).
4-*tert*-Butylbenzohydrazide + Cyclic Ketone + Mercapto Acid → Spirothiazolidinone Derivative
- Melting Point : 126–128°C ().
- IR (KBr) : Peaks at 1654–1666 cm⁻¹ (C=O stretch) and 3141–3271 cm⁻¹ (N–H stretch).
- ¹H NMR (DMSO-d₆) : δ 1.30 (9H, s, C(CH₃)₃), 3.61–3.91 (S–CH₂/S–CH), 7.53–7.86 (aromatic protons).
Acid- or Base-Catalyzed Cyclization of 4-Carbamoyloxy-4-Ethynylpiperidine Derivatives
This method involves multi-step synthesis starting from piperidine intermediates, as described in patent literature ().
Steps :
- Reaction of 4-Ethynyl-4-Hydroxypiperidine with Isocyanates :
- Reagents : 4-Ethynyl-4-hydroxy-1-substituted piperidine + R–NCO (isocyanate).
- Conditions : Benzene, sodium methoxide, reflux under argon.
- Intermediate : 4-Carbamoyloxy-4-ethynylpiperidine.
- Cyclization :
- Acidic Conditions : Use of dry hydrogen halides (e.g., HCl) in ethers (e.g., tetrahydrofuran) yields 2-imino-1,3-dioxolane derivatives.
- Basic Conditions : Sodium methoxide in methanol promotes cyclization to spirothiazolidinones.
Example :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | One-pot, scalable | Moderate yields; requires purification | 26–72% |
| Piperidine Cyclization | High purity; versatile substituents | Multi-step; inert atmosphere required | ~79% |
Key Research Findings
- Stereochemical Control : Spirocyclic rigidity minimizes conformational flexibility, enhancing target binding ().
- Functional Group Impact : Methyl substitutions at positions 2 and 8 of the spiro ring improve antiviral activity (EC₅₀ = 1.3 μM against influenza A/H3N2) ().
- Stability : The compound is stable in DMSO but requires strict temperature control for long-term storage ().
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the ethyl ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: this compound sulfoxide or sulfone.
Reduction: Ethyl 3-hydroxy-1-thia-4-azaspiro[4.5]decane-6-carboxylate.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate has been investigated for its potential therapeutic effects, particularly in the treatment of eating disorders and metabolic conditions. The compound's structure, featuring a spirocyclic framework, enhances its biological activity.
Case Study: Treatment of Eating Disorders
A patent (WO2008092888A1) describes the use of compounds similar to this compound for treating eating disorders. The spirocyclic structure is believed to interact with specific receptors in the central nervous system, potentially modulating appetite and metabolic processes .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound may also demonstrate efficacy against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Note: Data is hypothetical and should be validated through experimental studies.
Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of novel heterocyclic compounds that have potential applications in drug development.
Synthesis Pathway:
The compound can be synthesized through multi-step reactions involving thiazole derivatives and can be modified to create analogs with enhanced pharmacological properties .
Research Use and Formulation
This compound is primarily used for research purposes and is not intended for human consumption. It is often utilized in preclinical studies to evaluate its pharmacokinetic properties and biological activity.
Stock Solution Preparation
To prepare stock solutions for experimental use, the following guidelines are recommended:
| Amount (mg) | Volume for 10 mM (mL) | Volume for 5 mM (mL) | Volume for 1 mM (mL) |
|---|---|---|---|
| 1 | 0.4115 | 0.823 | 4.1152 |
| 5 | 2.0576 | 4.1152 | - |
| 10 | - | - | - |
Note: Ensure proper solubilization techniques are applied to achieve clear solutions .
Mechanism of Action
The mechanism by which Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Heteroatom Variations
The spiro[4.5]decane scaffold is versatile, with modifications in heteroatoms and substituents leading to distinct physicochemical and biological properties. Key analogues include:
Table 1: Structural Comparison of Spiro[4.5]decane Derivatives
Biological Activity
Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate (CAS Number: 1194701-70-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₃S |
| Melting Point | 126–128 °C |
| CAS Number | 1194701-70-6 |
| Hazard Information | Irritant |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The compound is synthesized from starting materials that include various amino acids and thiols, leading to a spirocyclic structure that is crucial for its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds related to the spirocyclic structure of Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane exhibit significant antitumor activities. For instance, derivatives of similar structures have shown potent cytotoxicity against various cancer cell lines:
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 (Lung Cancer) | 0.18 |
| 11h | A549 | 0.19 |
| 11d | MDA-MB-231 (Breast) | 0.08 |
| 11h | MDA-MB-231 | 0.08 |
| 11k | MDA-MB-231 | 0.09 |
| 11h | HeLa (Cervical) | 0.15 |
These findings suggest that the structural features of Ethyl 3-oxo-1-thia derivatives are essential for enhancing antitumor activity, with specific substitutions on the spirocyclic framework contributing to improved efficacy against cancer cell lines .
Antiviral Activity
Ethyl 3-oxo-1-thia derivatives have also been evaluated for their antiviral properties, particularly against influenza viruses. In vitro studies have shown that these compounds can inhibit hemagglutinin-mediated fusion in MDCK cell cultures infected with influenza A and B viruses. The structure of the compound plays a critical role in its ability to interfere with viral replication processes .
Case Studies
- Antitumor Efficacy : A study evaluated a series of spirocyclic compounds, including Ethyl 3-oxo derivatives, showing promising results in inhibiting tumor growth in xenograft models of lung and breast cancer.
- Influenza Virus Inhibition : Another investigation focused on the antiviral potential of these compounds against various strains of influenza, revealing a dose-dependent inhibition of viral replication.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the ethyl ester group and variations in the spirocyclic framework significantly affect biological activity. For instance:
- The introduction of halogen substituents on the aromatic ring enhances cytotoxicity.
- Alterations in the carboxylate moiety influence both antitumor and antiviral activities.
Q & A
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Enantiomeric Control : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to achieve >90% ee .
- Continuous Flow Systems : Implement microreactors to minimize epimerization during prolonged heating .
- In-Line Analytics : Use FTIR probes to monitor reaction progress and terminate at >95% conversion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
